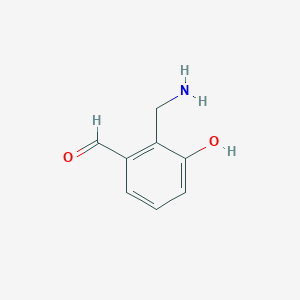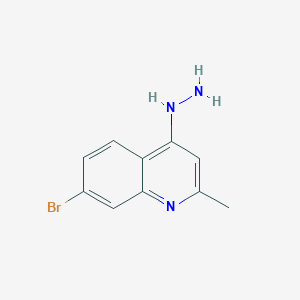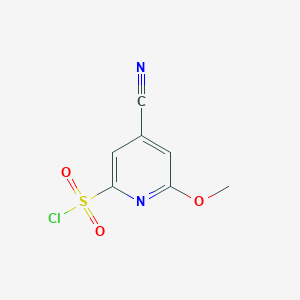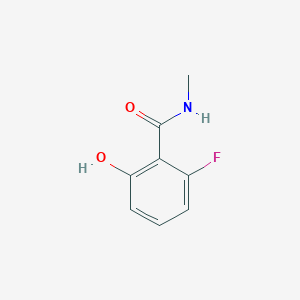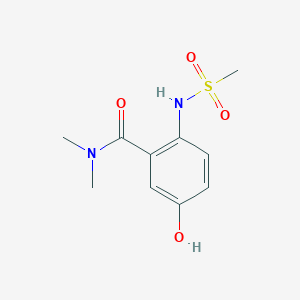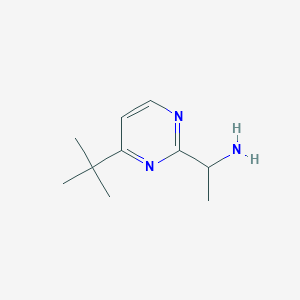
2-Tert-butoxy-6-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-6-tert-butylphenol is an organic compound with the molecular formula C14H22O2. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butoxy and tert-butyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tert-butoxy-6-tert-butylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures, around 100-110°C . The process involves the formation of tert-butylphenol, which is then further reacted with tert-butyl alcohol to introduce the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions using phenol and isobutene. The reaction is catalyzed by acidic catalysts such as aluminum phenolate, which helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butoxy-6-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated phenols.
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-6-tert-butylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of antioxidants and stabilizers for polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed as an antioxidant in fuels, lubricants, and polymers to prevent oxidative degradation.
Wirkmechanismus
The antioxidant properties of 2-tert-butoxy-6-tert-butylphenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The compound interacts with reactive oxygen species (ROS) and other free radicals, preventing oxidative damage to cells and materials. The molecular targets include ROS and other free radicals, and the pathways involved are primarily related to the inhibition of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the tert-butoxy group.
4-tert-Butylphenol: Similar structure but with different substitution patterns on the benzene ring.
2-tert-Butyl-4-methylphenol: Contains a methyl group instead of a tert-butoxy group.
Uniqueness
2-Tert-butoxy-6-tert-butylphenol is unique due to the presence of both tert-butyl and tert-butoxy groups, which enhance its antioxidant properties. The combination of these groups provides better stability and effectiveness in preventing oxidative degradation compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H22O2 |
|---|---|
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
2-tert-butyl-6-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)10-8-7-9-11(12(10)15)16-14(4,5)6/h7-9,15H,1-6H3 |
InChI-Schlüssel |
KEYFMAZEFZCVQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


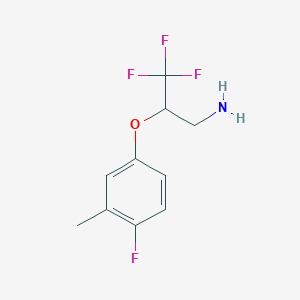


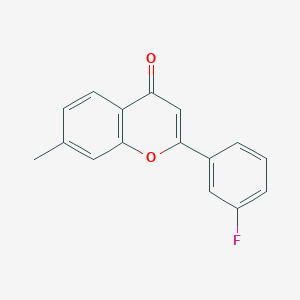
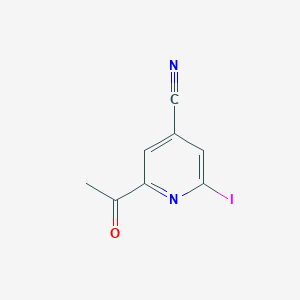
![7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14851222.png)
![Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate](/img/structure/B14851228.png)
